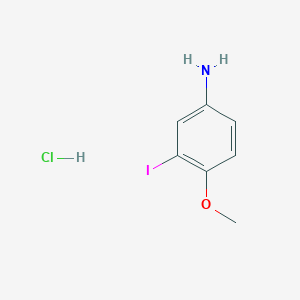

3-Iodo-4-methoxyaniline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-iodo-4-methoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO.ClH/c1-10-7-3-2-5(9)4-6(7)8;/h2-4H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPNYLFTKXGWMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641035 | |

| Record name | 3-Iodo-4-methoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261173-06-2 | |

| Record name | Benzenamine, 3-iodo-4-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261173-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-4-methoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, 3-iodo-4-methoxy-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Iodo-4-methoxyaniline hydrochloride physical properties

An In-Depth Technical Guide to the Physical Properties of 3-Iodo-4-methoxyaniline Hydrochloride

Abstract

This compound is a substituted aniline derivative of significant interest in synthetic organic chemistry. As a crucial building block, it serves as a precursor in the development of complex molecular architectures, particularly within the pharmaceutical and dye industries.[1] Its utility in proteomics research and as a fine chemical intermediate underscores the necessity for a thorough understanding of its physical and chemical characteristics.[2] This guide provides a comprehensive overview of the core physical properties of this compound, offering researchers and drug development professionals a detailed reference for its characterization, handling, and application. We present tabulated data, validated experimental protocols for property determination, and a discussion of the spectroscopic signatures essential for structural confirmation and purity assessment.

Chemical Identity and Structure

The structural foundation of this compound is a benzene ring substituted with iodo, methoxy, and amino groups. The hydrochloride salt form enhances its stability and modifies its solubility profile compared to its free base counterpart.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 261173-06-2 | [1][3] |

| Molecular Formula | C₇H₉ClINO | [1] |

| Molecular Weight | 285.51 g/mol | [1][3] |

| Synonyms | (3-iodo-4-methoxyphenyl)amine hydrochloride | [4] |

Core Physical Properties

The physical properties of a compound are critical for its application in synthesis, dictating the choice of solvents, reaction conditions, and purification methods. The data presented below is a consolidation of available information. It is crucial to distinguish between the free base (3-Iodo-4-methoxyaniline, CAS: 74587-12-5) and its hydrochloride salt, as their properties differ significantly.

| Property | Value (Hydrochloride Salt) | Value (Free Base) | Significance in Research & Development |

| Appearance | White to brown crystalline solid (Typical) | White to gray to brown powder/crystal | A primary, qualitative indicator of purity; deviations in color may suggest oxidation or impurities. |

| Melting Point | Data not available; expected to be higher than the free base. | 72-75 °C | A sharp melting range is a key criterion for purity. The salt form increases lattice energy, thus raising the melting point. |

| Boiling Point | 350.1 °C at 760 mmHg (Predicted)[1] | 321 °C[4][5] | High boiling point suggests low volatility. However, amine salts often decompose at or before their boiling point. This value should be considered with caution and distillation is not a recommended purification method. |

| Solubility | Expected to be soluble in polar protic solvents (e.g., water, methanol). | Soluble in Methanol[4][5] | Crucial for selecting reaction solvents, crystallization conditions, and liquid chromatography mobile phases. The ionic nature of the hydrochloride salt generally enhances aqueous solubility. |

| pKa | Not applicable | 4.24 ± 0.10 (Predicted for the conjugate acid)[4] | The pKa of the anilinium ion is fundamental to understanding the compound's behavior in different pH environments, affecting its reactivity and extraction behavior. |

Spectroscopic and Analytical Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and assessing the purity of this compound. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy group protons, and the ammonium protons.

-

Aromatic Protons (Ar-H): Three signals in the aromatic region (~6.5-7.5 ppm), exhibiting coupling patterns (doublets, doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene ring.

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, typically found around 3.8-4.0 ppm.

-

Ammonium Protons (-NH₃⁺): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration. In DMSO-d₆, this signal can be observed; in D₂O, it will exchange and become invisible.

-

-

¹³C NMR: The carbon NMR spectrum should display seven unique signals for the seven carbon atoms in the molecule.

-

Aromatic Carbons (Ar-C): Six distinct signals in the ~100-160 ppm region. The carbon bearing the iodine atom (C-I) will be shifted upfield compared to a C-H carbon, while the carbon attached to the oxygen (C-O) and nitrogen (C-NH₃⁺) will be shifted significantly downfield.

-

Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

-

N-H Stretch: A broad and strong absorption band in the region of 2800-3200 cm⁻¹ is characteristic of the ammonium salt (-NH₃⁺).

-

C-H Stretch (Aromatic): Sharp peaks typically appear just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorption bands for the methoxy group are expected around 2850-2960 cm⁻¹.

-

C=C Stretch (Aromatic): Medium to strong absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Aryl Ether): A strong, characteristic band typically found between 1200-1275 cm⁻¹.

-

C-I Stretch: A weak absorption in the far-infrared region, usually below 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. When analyzed, the instrument will detect the mass of the free base cation.

-

Molecular Ion Peak [M]⁺: The expected peak will correspond to the mass of the free base, C₇H₈INO, which is approximately 249.05 m/z.[4][5][6]

-

Isotopic Pattern: The presence of iodine (¹²⁷I is 100% abundant) will give a characteristic M+1 peak based on the natural abundance of ¹³C.

Experimental Protocols for Property Determination

The following protocols describe standard methodologies for determining the key physical properties of this compound in a research setting. These protocols are designed to be self-validating through adherence to established scientific principles.

Protocol: Melting Point Determination (Capillary Method)

Causality: The melting point is a definitive physical property that serves as a primary indicator of purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. This protocol uses the established capillary method for its accuracy and small sample requirement.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. Grind the crystalline sample into a fine, homogenous powder using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end on a hard surface to pack the powder down. Repeat until a sample height of 2-3 mm is achieved.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Determination:

-

Set a rapid heating rate (10-15 °C/min) for a preliminary rough measurement.

-

Allow the apparatus to cool. Using a new capillary, heat rapidly to within 15-20 °C of the rough melting point.

-

Reduce the heating rate to 1-2 °C/min to ensure thermal equilibrium.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

Caption: Workflow for Melting Point Determination.

Protocol: Qualitative Solubility Assessment

Causality: Understanding a compound's solubility is paramount for designing experiments, developing purification strategies (e.g., crystallization, extraction), and preparing solutions for analysis. This protocol systematically evaluates solubility in a range of common laboratory solvents.

Methodology:

-

Preparation: Arrange a series of labeled test tubes or small vials.

-

Aliquotting: Accurately weigh approximately 10 mg of this compound into each tube.

-

Solvent Addition: Add 1.0 mL of a selected solvent to the first tube. Common solvents for screening include:

-

Water (Polar, Protic)

-

Methanol (Polar, Protic)

-

Ethanol (Polar, Protic)

-

Dichloromethane (DCM) (Nonpolar, Aprotic)

-

Ethyl Acetate (Polar, Aprotic)

-

Hexanes (Nonpolar, Aprotic)

-

-

Mixing: Agitate the mixture vigorously using a vortex mixer for 30-60 seconds.

-

Observation: Visually inspect the sample against a dark background. Classify the solubility as:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Repeat: Repeat steps 3-5 for each solvent in the screening panel.

Caption: Workflow for Qualitative Solubility Assessment.

Stability, Storage, and Safe Handling

Authoritative Grounding: Proper storage and handling are critical to maintain the integrity of the compound and ensure laboratory safety. The following recommendations are based on best practices for substituted anilines and information derived from related compounds.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture absorption.[4][5] It is recommended to store it in a cool, dark place, with temperatures between 2-8°C being ideal.[5] The free base is known to be light and air sensitive, and the hydrochloride salt should be treated with the same precaution.

-

Stability: As an aniline derivative, the compound is susceptible to oxidation, which can lead to discoloration (from white/off-white to brown). The presence of the electron-donating methoxy group can increase this susceptibility. The hydrochloride salt form offers greater stability against aerial oxidation compared to the free base.

-

Safe Handling: Researchers must consult the latest Safety Data Sheet (SDS) before handling this compound. Based on the hazard profile of the free base and related anilines, the following precautions are mandatory:[7][8]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7]

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.[8] In case of contact, rinse the affected area immediately and thoroughly with water.[7]

-

Toxicity: The free base is classified as harmful if swallowed, in contact with skin, or if inhaled.[6] It causes skin and serious eye irritation.[7] The hydrochloride salt should be assumed to have a similar hazard profile.

-

Conclusion

This compound is a valuable chemical intermediate whose effective use is predicated on a solid understanding of its physical properties. This guide has detailed its chemical identity, core physical characteristics, and expected spectroscopic signatures. By providing validated, step-by-step protocols for property determination, we empower researchers to independently verify these attributes and ensure the quality of their materials. Adherence to the outlined storage and safety protocols is essential for maintaining the compound's integrity and ensuring a safe laboratory environment.

References

-

LookChem. (n.d.). Cas 74587-12-5, 3-IODO-4-METHOXYANILINE. Retrieved from [Link]

-

Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 3-Iodo-4-methoxyaniline. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. scbt.com [scbt.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Cas 74587-12-5,3-IODO-4-METHOXYANILINE | lookchem [lookchem.com]

- 5. 3-IODO-4-METHOXYANILINE CAS#: 74587-12-5 [m.chemicalbook.com]

- 6. 3-Iodo-4-methoxyaniline | C7H8INO | CID 22054596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Iodo-4-methoxyaniline Hydrochloride: A Key Building Block in Modern Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of 3-Iodo-4-methoxyaniline hydrochloride, a critical starting material and intermediate for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into its chemical structure, physicochemical properties, synthesis, and pivotal applications, with a particular focus on its role in the synthesis of advanced therapeutic agents.

Introduction: The Strategic Importance of Substituted Anilines

Anilines and their derivatives are foundational scaffolds in medicinal chemistry. However, the metabolic instability of the aniline ring can lead to the formation of reactive metabolites, a significant concern in drug development. The strategic placement of substituents, such as iodine and a methoxy group in 3-Iodo-4-methoxyaniline, provides a versatile platform for chemical modification while potentially mitigating some of the metabolic liabilities associated with the parent aniline structure. This makes it a valuable building block for creating complex and targeted molecular architectures.[1]

This compound offers the added advantage of improved solubility and stability compared to its free base form, making it a more convenient and reliable reagent for various synthetic applications.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development.

| Property | Value | Source |

| CAS Number | 261173-06-2 | [2] |

| Molecular Formula | C₇H₉ClINO | |

| Molecular Weight | 285.51 g/mol | [2] |

| Boiling Point | 350.1°C at 760 mmHg | |

| Storage | 2-8°C, in a dark place | |

| SMILES Code | NC1=CC=C(OC)C(I)=C1.[H]Cl |

The free base, 3-Iodo-4-methoxyaniline, has a CAS number of 74587-12-5 and a molecular weight of 249.05 g/mol .[3][4]

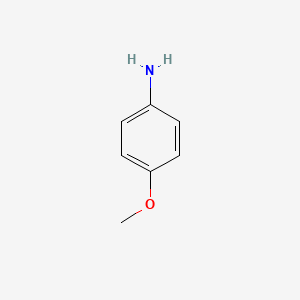

Chemical Structure Diagram

Caption: Synthesis of 3-Iodo-4-methoxyaniline via reduction.

Experimental Protocol:

-

To a 250 mL round-bottomed flask, add 2-iodo-1-methoxy-4-nitrobenzene (6 g, 21.50 mmol), iron powder (3.61 g, 64.50 mmol), and ammonium chloride (3.42 g, 63.94 mmol).

-

Add ethanol (50 mL) and water (10 mL) to the flask.

-

Heat the reaction mixture to 85°C and stir for 1 hour.

-

Monitor the reaction to completion.

-

Upon completion, filter the reaction mixture to remove solid, insoluble materials.

-

Concentrate the filtrate under reduced pressure to yield the brown solid product, 3-Iodo-4-methoxyaniline.

Preparation of this compound

The hydrochloride salt is typically prepared by treating the free base with hydrochloric acid in a suitable solvent.

General Procedure:

-

Dissolve the synthesized 3-Iodo-4-methoxyaniline in a suitable organic solvent such as diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) to the stirred solution of the aniline.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Applications in Drug Development

This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors for cancer therapy. [5][6]The iodo-substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are powerful tools for constructing the complex molecular scaffolds of modern pharmaceuticals. [7][8][9][10][11][12][13]

Case Study: Synthesis of Nintedanib (BIBF 1120)

A prominent example of the application of 3-Iodo-4-methoxyaniline is in the synthesis of Nintedanib, a potent triple angiokinase inhibitor used in the treatment of various cancers. [6] Synthetic Utility Workflow:

Caption: Role of 3-Iodo-4-methoxyaniline in Nintedanib synthesis.

The synthesis of Nintedanib involves the construction of an indolinone core, where 3-Iodo-4-methoxyaniline serves as a key precursor for one of the aromatic rings of the final drug molecule. The iodo-group is strategically positioned to facilitate a key carbon-carbon or carbon-nitrogen bond-forming reaction late in the synthetic sequence.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound and its free base.

Hazard Summary:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. [4]* Skin Irritation: Causes skin irritation. [4]* Eye Irritation: Causes serious eye irritation. [4] Recommended Handling Procedures:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, and dark place in a tightly sealed container.

Conclusion

This compound is a strategically important building block in modern organic synthesis and drug discovery. Its well-defined chemical structure and reactivity, particularly its utility in palladium-catalyzed cross-coupling reactions, make it an invaluable tool for the construction of complex pharmaceutical agents, as exemplified by its role in the synthesis of the anti-cancer drug Nintedanib. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective application in the laboratory and in the development of next-generation therapeutics.

References

-

LookChem. Cas 74587-12-5, 3-IODO-4-METHOXYANILINE. [Link]

-

MySkinRecipes. This compound. [Link]

-

PubChem. 3-Iodo-4-methoxyaniline. [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

- Caddick, S. et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)

-

Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]

-

Crysdot LLC. This compound. [Link]

- Google Patents.

-

PubMed. Synthesis and Structure-Activity Relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) Inhibitors. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Study.com. Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. [Link]

-

PubMed. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. [Link]

-

PubMed. Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120). [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound - [sigmaaldrich.com]

- 3. Cas 74587-12-5,3-IODO-4-METHOXYANILINE | lookchem [lookchem.com]

- 4. 3-Iodo-4-methoxyaniline | C7H8INO | CID 22054596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. Yoneda Labs [yonedalabs.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 3-Iodo-4-methoxyaniline hydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Iodo-4-methoxyaniline hydrochloride (CAS Number: 261173-06-2), a key building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document delves into its chemical and physical properties, provides a detailed, field-proven protocol for its synthesis and characterization, and explores its applications with a focus on the rationale behind its use in the development of bioactive molecules. This guide is intended to serve as a practical resource for researchers, offering insights into the causality behind experimental choices and ensuring scientific integrity through self-validating methodologies and authoritative references.

Introduction: The Strategic Importance of Substituted Anilines

Substituted anilines are a cornerstone of synthetic organic chemistry, serving as versatile precursors for a vast array of pharmaceuticals, agrochemicals, and dyes.[1] The strategic placement of functional groups on the aniline scaffold allows for precise control over the electronic and steric properties of the final molecule, which is critical in the design of targeted therapies and advanced materials. This compound presents a unique combination of functionalities: a nucleophilic amino group, an electron-donating methoxy group, and a strategically positioned iodine atom. The iodine atom is particularly valuable as it provides a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This guide will illuminate the synthesis, properties, and applications of this important synthetic intermediate.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in the laboratory. The properties of 3-Iodo-4-methoxyaniline and its hydrochloride salt are summarized below.

| Property | 3-Iodo-4-methoxyaniline (Free Base) | This compound |

| CAS Number | 74587-12-5[2] | 261173-06-2 |

| Molecular Formula | C₇H₈INO[2] | C₇H₉ClINO[3] |

| Molecular Weight | 249.05 g/mol [2] | 285.51 g/mol |

| Appearance | White to gray to brown powder/crystal | Off-white to light brown crystalline solid |

| Melting Point | 74 °C[4] | Not available |

| Boiling Point | 321 °C[4] | Not available |

| Solubility | Soluble in methanol[4] | Soluble in water, methanol, and ethanol |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved in a two-step process starting from the commercially available 4-methoxyaniline (p-anisidine). The process involves an electrophilic iodination followed by the reduction of a nitro intermediate.

Synthesis of 3-Iodo-4-methoxyaniline

A common and effective route to 3-Iodo-4-methoxyaniline involves the reduction of an appropriate nitro-aromatic precursor. A general, reliable procedure is the reduction of 2-iodo-4-nitroanisole using iron powder in the presence of an ammonium chloride solution.[4]

Reaction Scheme:

Figure 1: Synthesis of 3-Iodo-4-methoxyaniline.

Experimental Protocol:

-

To a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 2-iodo-1-methoxy-4-nitrobenzene (6 g, 21.50 mmol).[4]

-

Add ethanol (50 mL) and water (10 mL) to the flask and stir to dissolve the starting material.[4]

-

To the stirred solution, add iron powder (3.61 g, 64.50 mmol, 3.0 eq.) and ammonium chloride (3.42 g, 63.94 mmol, 3.0 eq.).[4]

-

Heat the reaction mixture to 85 °C and stir vigorously for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solid iron and iron salts by filtration through a pad of celite. Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-iodo-4-methoxyaniline as a brown solid.[4] The product can be purified further by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel.

Causality and Rationale:

-

Choice of Reducing Agent: The Fe/NH₄Cl system is a classic and cost-effective method for the reduction of aromatic nitro groups.[5] Iron is a mild reducing agent, and the reaction is conducted in a slightly acidic medium generated by the hydrolysis of ammonium chloride, which facilitates the reduction process. This method is often preferred over catalytic hydrogenation for its scalability and lack of need for specialized high-pressure equipment.

-

Solvent System: The ethanol/water mixture provides good solubility for both the organic substrate and the inorganic reagents, creating a homogenous reaction environment that promotes an efficient reaction.

Preparation of this compound

The hydrochloride salt is often preferred for its improved stability and solubility in aqueous media, which is advantageous for many applications, including biological assays.

Reaction Scheme:

Figure 2: Formation of the hydrochloride salt.

Experimental Protocol:

-

Dissolve the purified 3-iodo-4-methoxyaniline in a minimal amount of a suitable organic solvent, such as diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a crystalline solid.

Analytical Characterization: A Self-Validating System

Proper characterization of the synthesized compound is essential to confirm its identity and purity. Below are the expected analytical data for this compound.

| Technique | Expected Data |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the ammonium protons. The aromatic region will display a characteristic splitting pattern reflecting the substitution on the benzene ring. |

| ¹³C NMR | The carbon NMR spectrum will show signals for the seven unique carbon atoms in the molecule. The chemical shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing iodo and ammonium groups. |

| FT-IR | The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the ammonium group (around 3200-2800 cm⁻¹), C-H stretching of the aromatic ring and methoxy group (around 3100-2800 cm⁻¹), C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹), and C-O stretching of the methoxy group (around 1250 cm⁻¹). |

| Mass Spectrometry | The mass spectrum (ESI+) is expected to show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 250.0, corresponding to the loss of HCl.[4] |

Applications in Research and Drug Development

This compound is a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The presence of the iodine atom allows for its use in a variety of cross-coupling reactions to introduce diverse functionalities.

Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. The 4-anilinoquinazoline scaffold is a common core structure in many approved kinase inhibitors, such as erlotinib and gefitinib. 3-Iodo-4-methoxyaniline can be utilized to synthesize novel analogues of these drugs.

Conceptual Synthetic Application:

Figure 3: Conceptual synthesis of a kinase inhibitor.

The amino group of 3-iodo-4-methoxyaniline can undergo a nucleophilic aromatic substitution reaction with a suitable quinazoline precursor. The iodine atom can then be used in subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig amination) to introduce various substituents, allowing for the exploration of the structure-activity relationship (SAR) of these potential inhibitors.[6][7]

Development of PET Imaging Agents

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and preclinical research. The development of novel PET radiotracers often involves the incorporation of a positron-emitting radionuclide, such as fluorine-18 or carbon-11, into a bioactive molecule. The iodo-substituted aniline moiety can serve as a precursor for radioiodination or as a building block for more complex structures that can be radiolabeled. For instance, iodo-aryl precursors are commonly used in the synthesis of radiolabeled compounds for imaging neurodegenerative diseases.[8][9]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

GHS Hazard Classification: [3]

-

Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Skin corrosion/irritation (Category 2), H315: Causes skin irritation.

-

Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.

Precautionary Statements: [3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a versatile and valuable reagent for organic synthesis. Its unique combination of functional groups makes it an important building block for the development of novel pharmaceuticals, particularly in the area of kinase inhibitors, and for the synthesis of probes for molecular imaging. This guide has provided a comprehensive overview of its properties, a detailed and validated synthetic protocol, and an exploration of its applications, all grounded in the principles of scientific integrity and causality. By understanding the rationale behind the experimental procedures and the potential of this molecule, researchers can effectively and safely utilize this compound to advance their scientific endeavors.

References

-

PubChem. 3-Iodo-4-methoxyaniline. National Center for Biotechnology Information. [Link]

-

Angene Chemical. Safety Data Sheet: 3-Iodo-4-methoxyaniline, HCl. 2026-01-05. [Link]

-

Organic Syntheses. p-IODOANILINE. [Link]

-

ResearchGate. 1H-Chemical Shifts and Selected 1H, 1H-Coupling Constants. [Link]

-

PubMed. Modified synthesis of erlotinib hydrochloride. [Link]

-

NIH. Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. [Link]

-

PubMed. Preparation of radiolabeled erlotinib analogues and analysis of the effect of linkers. [Link]

-

NIH. Design, synthesis and biological evaluation of erlotinib-based IDO1 inhibitors. [Link]

-

PREPARATION OF ERLOTINIB HYDROCHLORIDE. [Link]

-

The Royal Society of Chemistry. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. [Link]

-

LookChem. Cas 74587-12-5,3-IODO-4-METHOXYANILINE. [Link]

-

ResearchGate. 1H NMR Spectroscopy. [Link]

-

NIH. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. [Link]

-

PubChemLite. 3-iodo-4-methoxyaniline (C7H8INO). [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

PubMed. Preparation and evaluation of 3-[125I]iodo-4-aminophentermine as a brain perfusion imaging agent. Comparison with labeled phentermine derivatives. [Link]

-

PubMed. Phenylpiperazine-based radiopharmaceuticals for brain imaging. 3. Synthesis and evaluation of radioiodinated 1-alkyl-4-phenylpiperazines. [Link]

-

Journal of Molecular Structure. Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline. [Link]

-

The Royal Society of Chemistry. NHC-Carbene Cyclopentadienyl Iron Based Catalyst for a General and Efficient Hydrosilylation of Imines. [Link]

- Google Patents.

-

Organic Syntheses. p-Anisidine, 2-nitro-. [Link]

-

ResearchGate. Fig. S2. IR spectrum for 4-iodoaniline. [Link]

-

SpectraBase. p-iodo-N-(p-methoxybenzylidene)aniline - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 3-Iodo-4-methoxyaniline | C7H8INO | CID 22054596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. angenechemical.com [angenechemical.com]

- 4. 3-IODO-4-METHOXYANILINE CAS#: 74587-12-5 [m.chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Modified synthesis of erlotinib hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation and evaluation of 3-[125I]iodo-4-aminophentermine as a brain perfusion imaging agent. Comparison with labeled phentermine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phenylpiperazine-based radiopharmaceuticals for brain imaging. 3. Synthesis and evaluation of radioiodinated 1-alkyl-4-phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Iodo-4-methoxyaniline Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-4-methoxyaniline hydrochloride is a substituted aniline derivative that serves as a crucial building block in synthetic organic chemistry. Its unique structural features—an electron-donating methoxy group, a reactive amine, and a strategically positioned iodine atom—make it a versatile precursor for the synthesis of a wide range of complex molecules, particularly in the realm of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a validated synthetic protocol, and key applications, offering a technical resource for researchers in the field.

Physicochemical Properties and Characterization

The hydrochloride salt of 3-iodo-4-methoxyaniline enhances its stability and solubility in aqueous media, which can be advantageous for certain reaction conditions. The key physicochemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉ClINO | |

| Molecular Weight | 285.51 g/mol | [1] |

| CAS Number | 261173-06-2 | |

| Appearance | Off-white to light brown crystalline powder | Commercially available data |

| Boiling Point | 350.1°C at 760 mmHg | [1] |

| Storage Conditions | 2-8°C, Keep in dark place | [1] |

The free base, 3-iodo-4-methoxyaniline, has a molecular weight of 249.05 g/mol and a CAS number of 74587-12-5[2][3]. The presence of the iodine atom makes this compound particularly useful in cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, where it can be readily displaced to form new carbon-carbon or carbon-heteroatom bonds.

Synthesis and Purification: A Validated Protocol

The synthesis of 3-iodo-4-methoxyaniline typically involves the direct iodination of 4-methoxyaniline. The following protocol outlines a standard laboratory procedure for its synthesis and subsequent conversion to the hydrochloride salt.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-methoxyaniline

-

Iodine monochloride (ICl)

-

Glacial acetic acid

-

Sodium bisulfite

-

Sodium bicarbonate

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Deionized water

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methoxyaniline in glacial acetic acid.

-

Iodination: Cool the solution to 0°C in an ice bath. Slowly add a solution of iodine monochloride in glacial acetic acid dropwise via the dropping funnel over a period of 1-2 hours. The reaction is exothermic and the temperature should be maintained below 5°C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by pouring the mixture into a beaker containing a solution of sodium bisulfite in water to reduce any unreacted iodine monochloride.

-

Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8. Extract the aqueous layer with diethyl ether (3x).

-

Drying and Solvent Removal: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-iodo-4-methoxyaniline free base.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether and add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Causality Behind Experimental Choices:

-

Glacial Acetic Acid as Solvent: It is an effective solvent for both the starting material and the iodinating agent, and its polar nature can help to stabilize the electrophilic iodine species.

-

Low-Temperature Reaction: The iodination of an activated aromatic ring is a rapid and exothermic reaction. Maintaining a low temperature helps to control the reaction rate and prevent the formation of di-iodinated byproducts.

-

Sodium Bisulfite Quench: This step is crucial for safety and purity. It neutralizes the reactive and corrosive iodine monochloride, preventing its release and potential side reactions during workup.

-

Conversion to Hydrochloride Salt: This not only improves the compound's stability and handling but can also aid in purification through crystallization.

Workflow Diagram

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Organic Synthesis

The utility of this compound is primarily centered on its role as an intermediate in the synthesis of more complex molecules. The iodine atom is a key functional group that allows for the introduction of various substituents through cross-coupling chemistry.

Suzuki Coupling Reactions

A prominent application is in Suzuki coupling reactions, where the iodo-group is reacted with a boronic acid or ester in the presence of a palladium catalyst to form a new carbon-carbon bond. This is a widely used method for the synthesis of biaryl compounds, which are common motifs in many pharmaceutical agents.

Signaling Pathway Diagram: Suzuki Coupling

Caption: Catalytic cycle of a Suzuki cross-coupling reaction.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is an irritant and should be handled in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its defined physicochemical properties, coupled with its reactivity in cross-coupling reactions, make it an important intermediate for the synthesis of novel compounds in drug discovery and materials science. The protocols and information provided in this guide offer a solid foundation for its effective use in a research setting.

References

-

Crysdot LLC. This compound. [Link]

-

MySkinRecipes. This compound. [Link]

-

PubChem. 3-Iodo-4-methoxyaniline. [Link]

Sources

An In-Depth Technical Guide to the Solubility of 3-Iodo-4-methoxyaniline Hydrochloride

Introduction

3-Iodo-4-methoxyaniline hydrochloride is a substituted aniline derivative of significant interest in pharmaceutical research and organic synthesis.[1] As an intermediate in the development of active pharmaceutical ingredients (APIs), a thorough understanding of its physicochemical properties is paramount.[1] Among these, solubility is a critical parameter that dictates formulation strategies, bioavailability, and overall therapeutic efficacy. This guide provides a comprehensive overview of the solubility characteristics of this compound, detailed protocols for its experimental determination, and the analytical methodologies required for its quantification.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential before delving into its solubility.

| Property | Value | Source |

| CAS Number | 261173-06-2 | |

| Molecular Formula | C₇H₉ClINO | |

| Molecular Weight | 285.51 g/mol | |

| Appearance | Crystalline solid | [2] |

| Storage | 2-8°C, in a dark place |

Theoretical Framework of Solubility

The solubility of this compound is governed by its chemical structure. As the hydrochloride salt of a primary aromatic amine, it is expected to exhibit significantly higher aqueous solubility compared to its free base form, 3-iodo-4-methoxyaniline. This is due to the protonation of the amino group, which forms the anilinium ion, a charged species that readily interacts with polar solvents like water.[3]

The dissolution process involves the dissociation of the salt into the 3-iodo-4-methoxyanilinium cation and the chloride anion in solution. The extent of this dissolution is influenced by several factors, including the pH of the medium, temperature, and the presence of other ions. In acidic to neutral aqueous solutions, the hydrochloride salt is expected to be more soluble. However, in basic conditions, the anilinium ion will be deprotonated to the free base, which is less polar and therefore less soluble in water, potentially leading to precipitation.

While the free base, 3-iodo-4-methoxyaniline, is noted to be soluble in methanol, this does not directly translate to the solubility of the hydrochloride salt in the same solvent.[4] The presence of the ionic chloride component will influence its interaction with organic solvents. Generally, amine salts are more soluble in polar protic solvents.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[5] This method establishes the saturation point of a solute in a solvent at a given temperature. The following protocol is based on established best practices and regulatory guidelines.[5]

Protocol: Shake-Flask Method for Equilibrium Solubility

1. Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound. An amount that ensures a solid phase remains after equilibration is crucial.

-

Add the solid to a known volume of the desired solvent (e.g., purified water, ethanol, methanol, DMSO, or a relevant buffer system) in a sealed, temperature-controlled container such as a glass vial or flask.

2. Equilibration:

-

Place the sealed container in a constant temperature shaker bath, typically maintained at 25°C or 37°C for pharmaceutical applications.

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at intermediate time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, confirming equilibrium.

3. Phase Separation:

-

After equilibration, it is critical to separate the undissolved solid from the saturated solution without altering the equilibrium. This can be achieved by:

-

Centrifugation: Centrifuge the sample at a high speed to pellet the solid material. Carefully collect the supernatant for analysis.

-

Filtration: Filter the solution using a syringe filter with a pore size of 0.45 µm or smaller. It is important to ensure that the filter material does not adsorb the compound. A pre-rinse with the saturated solution can mitigate this.

-

4. Quantification of Dissolved Compound:

-

The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for determining the thermodynamic solubility of this compound.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the accurate determination of the concentration of this compound in the solubility samples.

Illustrative HPLC Method

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The specific composition should be optimized for good peak shape and retention time.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to find the wavelength of maximum absorbance (λmax), likely around 254 nm.

-

Injection Volume: 10-20 µL.

-

Quantification: A calibration curve is constructed by preparing a series of standard solutions of known concentrations of this compound. The peak area of the analyte in the experimental samples is then used to determine its concentration by interpolation from the calibration curve.

HPLC Analysis and Quantification Workflow

Caption: Workflow for HPLC quantification of this compound.

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Purified Water | 25 | [Experimental Value] | [Calculated Value] |

| 0.1 M HCl | 25 | [Experimental Value] | [Calculated Value] |

| pH 7.4 Buffer | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| DMSO | 25 | [Experimental Value] | [Calculated Value] |

*Note: The values in this table are placeholders and should be populated with experimentally determined data.

Conclusion

While specific quantitative solubility data for this compound is not widely published, this guide provides the theoretical foundation and detailed experimental protocols necessary for its determination. By following the outlined shake-flask method and utilizing a validated HPLC technique for quantification, researchers can generate reliable and accurate solubility data. This information is indispensable for the rational design of formulations and for advancing the development of new chemical entities that incorporate this important building block.

References

-

MySkinRecipes. This compound. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

NCERT. Amines. [Link]

-

Physiochemical assessment of pharmaceutical salt forms. Wisdomlib. [Link]

-

Wikipedia. Anilinium chloride. [Link]

-

Quora. The organic solubility table says aniline [C7H6N] is soluble 3.4 grams per 100 ml H20 and density 1.2g per ml H20, will the rest of the 5 grams (1.6 grams insoluble) be on top layer of the aqueous solution or remain in the solution? [Link]

-

PubChem. 4-Anisidine hydrochloride. [Link]

Sources

Navigating the Spectroscopic Landscape of 3-Iodo-4-methoxyaniline Hydrochloride: A Technical Guide

For Immediate Release

In the intricate world of pharmaceutical research and drug development, a profound understanding of the molecular architecture of chemical entities is paramount. This technical guide, designed for researchers, scientists, and professionals in drug development, offers an in-depth exploration of the spectral characteristics of 3-iodo-4-methoxyaniline hydrochloride. By delving into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document provides a comprehensive framework for the structural elucidation and analytical characterization of this important chemical intermediate.

Introduction: The Significance of this compound

This compound is a halogenated aromatic amine that serves as a versatile building block in organic synthesis. Its utility is particularly pronounced in the pharmaceutical industry for the synthesis of more complex active pharmaceutical ingredients (APIs). A thorough characterization of its spectral properties is crucial for identity confirmation, purity assessment, and as a reference for synthetic progression. This guide will dissect the NMR, IR, and MS data to provide a holistic understanding of its molecular signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of a molecule. Due to the limited availability of experimental spectra for the hydrochloride salt, this guide will present the spectral data for the free base, 3-iodo-4-methoxyaniline, and subsequently elaborate on the anticipated spectral changes upon protonation to the hydrochloride salt.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons in a molecule.

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a ¹H NMR spectrum involves dissolving 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal reference. The spectrum is then recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher.

Predicted ¹H NMR Data for 3-Iodo-4-methoxyaniline:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~ 7.2 | d | ~ 2.0 | 1H |

| H-5 | ~ 6.8 | d | ~ 8.5 | 1H |

| H-6 | ~ 6.6 | dd | ~ 8.5, 2.0 | 1H |

| -OCH₃ | ~ 3.8 | s | - | 3H |

| -NH₂ | ~ 4.0 | br s | - | 2H |

Interpretation of the ¹H NMR Spectrum:

The aromatic region of the ¹H NMR spectrum of 3-iodo-4-methoxyaniline is expected to show three distinct signals corresponding to the three protons on the benzene ring. The proton at the 2-position (H-2), being ortho to the iodine atom, would appear as a doublet with a small coupling constant. The proton at the 5-position (H-5), ortho to the methoxy group, would also be a doublet, coupled to H-6. The H-6 proton, being coupled to both H-2 (meta-coupling) and H-5 (ortho-coupling), would appear as a doublet of doublets. The methoxy protons would give rise to a sharp singlet, and the amine protons would typically appear as a broad singlet.

Effect of Protonation on the ¹H NMR Spectrum:

Upon formation of the hydrochloride salt, the amine group is protonated to an ammonium group (-NH₃⁺). This has a significant deshielding effect on the aromatic protons, causing their signals to shift downfield. The amine proton signal will also shift downfield and may become broader.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in a molecule.

Experimental Protocol for ¹³C NMR Spectroscopy:

The sample preparation for ¹³C NMR is similar to that for ¹H NMR. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required to obtain a spectrum with a good signal-to-noise ratio.

Predicted ¹³C NMR Data for 3-Iodo-4-methoxyaniline:

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~ 140 |

| C-2 | ~ 125 |

| C-3 | ~ 85 |

| C-4 | ~ 150 |

| C-5 | ~ 115 |

| C-6 | ~ 118 |

| -OCH₃ | ~ 56 |

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum is expected to show seven distinct signals. The carbon attached to the iodine (C-3) will be significantly shielded and appear at a lower chemical shift. The carbons attached to the nitrogen (C-1) and oxygen (C-4) will be deshielded and appear at higher chemical shifts. The remaining aromatic carbons and the methoxy carbon will have characteristic chemical shifts.

Effect of Protonation on the ¹³C NMR Spectrum:

The protonation of the amino group to form the hydrochloride salt will cause a downfield shift for the carbon atom to which it is attached (C-1) and, to a lesser extent, for the other carbons in the aromatic ring.

Visualizing Spectral-Structural Correlations:

Caption: Relationship between molecular structure and spectroscopic data.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol for IR Spectroscopy:

For solid samples, the IR spectrum is typically recorded using the KBr pellet method or as a Nujol mull. A small amount of the sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then recorded using an FTIR spectrometer.

Key IR Absorption Bands for this compound:

The IR spectrum of an amine hydrochloride is distinctly different from that of the free amine.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| -NH₃⁺ stretch | 3200-2800 (broad) | Characteristic broad absorption due to the stretching vibrations of the ammonium ion. |

| Aromatic C-H stretch | 3100-3000 | Stretching vibrations of the C-H bonds on the benzene ring. |

| -NH₃⁺ bend | 1600-1500 | Bending vibrations of the ammonium ion. |

| Aromatic C=C stretch | 1600-1450 | Stretching vibrations of the carbon-carbon double bonds in the aromatic ring. |

| C-O stretch | 1250-1200 | Stretching vibration of the aryl-alkyl ether bond. |

| C-I stretch | 600-500 | Stretching vibration of the carbon-iodine bond. |

Interpretation of the IR Spectrum:

The most prominent feature in the IR spectrum of this compound will be the very broad and strong absorption band in the 3200-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations in an ammonium salt.[1][2][3][4][5] This broadness is a result of extensive hydrogen bonding. The presence of bands in the 1600-1500 cm⁻¹ region, corresponding to the N-H bending vibrations, further confirms the presence of the anilinium ion. The other expected bands for the aromatic ring, ether linkage, and carbon-iodine bond will also be present, providing a complete vibrational fingerprint of the molecule.

Workflow for Spectroscopic Analysis:

Caption: General experimental workflow for spectroscopic analysis.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Experimental Protocol for Mass Spectrometry:

A variety of ionization techniques can be used for mass spectrometry, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For ESI, the sample is dissolved in a suitable solvent and infused into the mass spectrometer.

Predicted Mass Spectrometry Data for 3-Iodo-4-methoxyaniline (Free Base):

The molecular weight of 3-iodo-4-methoxyaniline (C₇H₈INO) is 249.05 g/mol .[6]

| Ion | m/z (predicted) |

| [M+H]⁺ | 249.9723 |

| [M+Na]⁺ | 271.9542 |

| [M]⁺ | 248.9645 |

Interpretation of the Mass Spectrum:

The mass spectrum of 3-iodo-4-methoxyaniline would be expected to show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), depending on the ionization method used. The presence of an iodine atom would be indicated by its characteristic isotopic pattern. Fragmentation of the molecular ion can provide further structural information. For the hydrochloride salt, the mass spectrum would typically show the mass of the free base, as the HCl is usually lost during the ionization process.

Conclusion: A Unified Spectroscopic Portrait

References

- Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795.

-

Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

- Kozlowski, M. C., & Zuber, G. (2000). Vibrational Spectroscopy of Secondary Amine Salts: 1. Assignment of NH 2 + Stretching Frequencies in Crystalline Phases. The Journal of Physical Chemistry A, 104(34), 7999-8007.

-

ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Retrieved from [Link]

-

PubChem. (n.d.). 3-Iodo-4-methoxyaniline. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 3-iodo-4-methoxyaniline (C7H8INO). Retrieved from [Link]

Sources

- 1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 2. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 3. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 4. Spectral database for organic compounds, SDBS · Libraries · Lafayette College [library.lafayette.edu]

- 5. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 6. 3-Methoxyaniline hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of 3-Iodo-4-methoxyaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-iodo-4-methoxyaniline hydrochloride, a valuable building block in pharmaceutical and chemical research. The document details a reliable and efficient two-step synthetic route commencing with the regioselective iodination of 4-methoxyaniline, followed by the conversion of the resulting free base to its hydrochloride salt. This guide emphasizes the underlying chemical principles, provides detailed, step-by-step experimental protocols, and includes essential characterization data to ensure the successful and safe execution of this synthesis.

Introduction

3-Iodo-4-methoxyaniline serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules, particularly in the realm of medicinal chemistry. The presence of the iodo, methoxy, and amino functionalities on the aniline scaffold offers multiple points for further chemical modification, making it a versatile precursor for the development of novel therapeutic agents and other high-value chemical entities. The hydrochloride salt form enhances the compound's stability and handling characteristics, rendering it more suitable for storage and downstream applications.

This guide presents a robust and well-established method for the preparation of this compound. The synthesis begins with the direct iodination of commercially available 4-methoxyaniline using N-iodosuccinimide (NIS) in acetonitrile, a method known for its high regioselectivity and mild reaction conditions. The subsequent conversion to the hydrochloride salt is achieved through treatment with hydrochloric acid.

Chemical Overview

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-Methoxyaniline |  | C₇H₉NO | 123.15 | 104-94-9 |

| N-Iodosuccinimide (NIS) |  | C₄H₄INO₂ | 224.98 | 516-12-1 |

| 3-Iodo-4-methoxyaniline |  | C₇H₈INO | 249.05[1] | 74587-12-5[1] |

| This compound |  | C₇H₉ClINO | 285.51[2] | 261173-06-2[2] |

Reaction Mechanism and Scientific Rationale

The synthesis proceeds via a two-step sequence: electrophilic aromatic substitution followed by an acid-base reaction.

Step 1: Iodination of 4-Methoxyaniline

The core of this synthesis is the regioselective iodination of the electron-rich aromatic ring of 4-methoxyaniline. The methoxy (-OCH₃) and amino (-NH₂) groups are both ortho-, para-directing activators. However, the position ortho to the amino group and meta to the methoxy group (C3 position) is the most sterically accessible and electronically favorable site for electrophilic attack.

N-Iodosuccinimide (NIS) serves as the source of the electrophilic iodine (I⁺). In a polar aprotic solvent like acetonitrile, NIS is an effective and mild iodinating agent.[3][4] The reaction proceeds through a standard electrophilic aromatic substitution mechanism.

Caption: Mechanism of Electrophilic Iodination.

Step 2: Formation of the Hydrochloride Salt

The second step involves the straightforward acid-base reaction between the basic amino group of 3-iodo-4-methoxyaniline and hydrochloric acid. This reaction forms the stable and water-soluble hydrochloride salt, which often precipitates from a non-polar organic solvent, facilitating its isolation and purification.

Caption: Formation of the Hydrochloride Salt.

Experimental Protocols

Materials and Reagents:

-

4-Methoxyaniline (p-anisidine)

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (CH₃CN), anhydrous

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), ethereal solution or gas

Safety Precautions:

-

Conduct all operations in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

N-Iodosuccinimide is a skin and eye irritant. Avoid inhalation of dust and contact with skin.

-

Acetonitrile is flammable and toxic. Handle with care.

-

Diethyl ether is extremely flammable and can form explosive peroxides. Use in a peroxide-free state and away from ignition sources.

Part 1: Synthesis of 3-Iodo-4-methoxyaniline

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyaniline (1.0 eq.) in anhydrous acetonitrile.

-

Addition of NIS: To the stirred solution, add N-iodosuccinimide (1.05 eq.) portion-wise at room temperature. The reaction is typically exothermic, and the temperature should be monitored.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in diethyl ether.

-

Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any unreacted iodine), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-iodo-4-methoxyaniline.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-iodo-4-methoxyaniline as a solid.

Part 2: Synthesis of this compound

Procedure:

-

Dissolution: Dissolve the purified 3-iodo-4-methoxyaniline (1.0 eq.) in a minimal amount of anhydrous diethyl ether.

-

Acidification: While stirring, slowly add a saturated solution of hydrochloric acid in diethyl ether, or bubble dry hydrogen chloride gas through the solution.

-

Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any residual impurities. Dry the product under vacuum to obtain pure this compound.

Characterization Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

3-Iodo-4-methoxyaniline:

-

Appearance: White to off-white solid.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.07 (d, J = 2.4 Hz, 1H), 6.75 (dd, J = 8.4, 2.4 Hz, 1H), 6.65 (d, J = 8.4 Hz, 1H), 3.85 (s, 3H), 3.75 (br s, 2H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 148.9, 139.1, 125.9, 115.1, 112.1, 85.3, 56.4.

-

Mass Spectrometry (EI): m/z 249 (M⁺).

This compound:

-

Appearance: White to pale yellow solid.

-

¹H NMR (DMSO-d₆, 400 MHz): δ 10.1 (br s, 3H), 7.45 (d, J = 2.4 Hz, 1H), 7.20 (dd, J = 8.8, 2.4 Hz, 1H), 7.00 (d, J = 8.8 Hz, 1H), 3.80 (s, 3H).

-

¹³C NMR (DMSO-d₆, 101 MHz): δ 152.1, 132.5, 128.9, 124.7, 113.8, 88.9, 56.7.

Troubleshooting and Field-Proven Insights

-

Incomplete Iodination: If the iodination reaction does not go to completion, ensure that the acetonitrile is anhydrous, as water can interfere with the reaction. A slight excess of NIS (up to 1.1 equivalents) can also be used to drive the reaction to completion.

-

Formation of Di-iodinated Product: While the reaction is generally regioselective, the formation of a small amount of the di-iodinated product is possible, especially with prolonged reaction times or higher temperatures. Careful monitoring by TLC is crucial. The di-iodinated product can be separated during column chromatography.

-

Low Yield of Hydrochloride Salt: To maximize the yield of the hydrochloride salt, ensure that the diethyl ether is anhydrous. The presence of water can affect the precipitation. Using a saturated solution of HCl in ether is often more convenient and controllable than bubbling HCl gas.

-

Product Purity: The purity of the final hydrochloride salt is highly dependent on the purity of the starting free base. It is recommended to purify the 3-iodo-4-methoxyaniline by column chromatography before proceeding to the salt formation step.

Conclusion

This technical guide provides a detailed and reliable methodology for the synthesis of this compound. By following the outlined protocols and considering the provided scientific rationale and practical insights, researchers can confidently and efficiently prepare this valuable chemical intermediate for their research and development endeavors. The use of N-iodosuccinimide for the iodination step offers a mild and selective route, while the subsequent hydrochloride salt formation provides a stable and easy-to-handle final product.

References

-

Castanet, A.-S.; Colobert, F.; Broutin, P.-E. Mild and Regiospecific Nuclear Iodination of Methoxybenzenes and Naphthalenes with N-Iodosuccinimide in Acetonitrile. Tetrahedron Lett.2002 , 43 (29), 5047–5048. [Link]

-

PubChem. 4-Methoxyaniline. National Center for Biotechnology Information. [Link]

-

PubChem. N-Iodosuccinimide. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Iodo-4-methoxyaniline. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. p-Iodoaniline. [Link]

-

The Royal Society of Chemistry. Supplementary Information: Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. [Link]

-

The Hive Chemistry Discourse. Iodination via NIS -- various conditions. [Link]

-

Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

-

Rhodium.ws. Iodination of Methoxybenzenes with N-Iodosuccinimide in Acetonitrile. [Link]

Sources

A Senior Application Scientist's Guide to the Starting Materials and Synthesis of 3-Iodo-4-methoxyaniline Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-4-methoxyaniline hydrochloride is a critical building block in modern medicinal chemistry and materials science, valued for its utility in introducing the iodo- and methoxy-aniline functionalities into complex molecular architectures.[1][2] This guide provides an in-depth analysis of the primary synthetic route to this intermediate, beginning with a detailed examination of its core starting material, 4-methoxyaniline. We will explore the critical parameters of the electrophilic iodination process, compare common iodinating agents, and provide validated, step-by-step protocols for both the synthesis of the free base and its subsequent conversion to the hydrochloride salt. The causality behind experimental choices, safety considerations, and analytical validation are emphasized throughout to ensure scientific integrity and reproducibility.

Strategic Importance of 3-Iodo-4-methoxyaniline

The strategic value of 3-iodo-4-methoxyaniline lies in the orthogonal reactivity of its functional groups. The electron-rich aromatic ring, activated by the amine and methoxy groups, is primed for further electrophilic substitution. The iodide serves as an excellent leaving group and a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck), enabling the construction of complex carbon-carbon and carbon-heteroatom bonds.[3] The amine provides a nucleophilic site for amide bond formation, alkylation, or diazotization. This trifecta of functionality makes it an indispensable intermediate in the synthesis of pharmaceuticals and functional materials.[4]

The Primary Synthetic Pathway: A Logical Overview

The most direct and industrially scalable synthesis of 3-iodo-4-methoxyaniline begins with the regioselective iodination of the commercially available starting material, 4-methoxyaniline (also known as p-anisidine). The resulting free base is then converted to its hydrochloride salt to improve stability, handling, and solubility in certain applications.

Figure 1: High-level workflow for the synthesis of 3-Iodo-4-methoxyaniline HCl.

Deep Dive into Starting Materials

The Core Precursor: 4-Methoxyaniline (p-Anisidine)